molecular formula C15H18N2 B8524918 2-Methyl-1-phenyl-2-(pyridin-2-yl)propan-1-amine

2-Methyl-1-phenyl-2-(pyridin-2-yl)propan-1-amine

Cat. No. B8524918
M. Wt: 226.32 g/mol
InChI Key: IFOJJUKSLKNAOM-UHFFFAOYSA-N
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Patent
US09035065B2

Procedure details

To a stirred solution of benzaldehyde (3.44 mL, 33.92 mmol) in THF (35 mL) is added a THF solution of lithium bis(trimethylsilyl)amide (37.3 mL, 37.32 mmol) at 0° C. The mixture is stirred at 0° C. for 2 hours. To the resulting solution is added (2-(pyridin-2-yl)propan-2-yl)potassium (6.48 g, 40.71 mmol) at −20 to −15° C. drop wise prepared in the following manner: in a dried, nitrogen-flushed flask was placed potassium 2-methylpropan-2-olate (61.9 mL, 61.89 mmol) (1.0 M in THF) and diisopropylamine (8.75 mL, 61.89 mmol). The mixture is cooled to −20° C. and BuLi (30.9 mL, 49.51 mmol) is slowly added to give a yellow solution. The reaction mixture is then cooled to −50° C. and 2-isopropylpyridine (5 g, 41.26 mmol) is added and the mixture stirred 30 minutes. The mixture is then stirred at −20° C. for 30 minutes, and sat. NH4Cl is added. The mixture is extracted with EA (3×). Combined EA are washed with sat. NaCl, dried over Na2SO4, filtered and concentrated by ISCO column (240 g), eluting with 0-70% EA/Hex, then 5% MeOH/DCM to give 2-methyl-1-phenyl-2-(pyridin-2-yl)propan-1-amine (6.07 g, 79%) as an yellow oil. This oil is dissolved in isopropyl acetate (50 mL) and a solution of 5-6 N HCl in isopropyl alcohol (4.0 mL) is added. The mixture is concentrated, dissolved in methanol, concentrated and triturated in ether to yield 1 (4.0 g, 60%) as a white solid. M.p.=188° C. 1H NMR (300 MHz, CD3OD): δ 1.59 (s, 3H), 1.76 (s, 3H), 5.09 (s, 1H), 7.25-7.28 (m, 2H), 7.38-7.40 (m, 3H), 8.00 (t, J=6.6 Hz, 1H), 8.11 (d, J=6.9 Hz, 1H), 8.56 (t, J=7.8 Hz, 1H), 8.77 (d, J=5.7 Hz, 1H); 13C NMR (75 MHz, CD3OD): δ 22.2, 22.6, 43.7, 62.4, 126.2, 126.4, 128.1, 128.9, 129.6, 133.3, 142.9, 146.9. MS: m/z 227.
Quantity
3.44 mL
Type
reactant
Reaction Step One
Quantity
37.3 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
(2-(pyridin-2-yl)propan-2-yl)potassium
Quantity
6.48 g
Type
reactant
Reaction Step Two
Quantity
61.9 mL
Type
reactant
Reaction Step Three
Quantity
8.75 mL
Type
reactant
Reaction Step Four
Name
Quantity
30.9 mL
Type
reactant
Reaction Step Five
Quantity
5 g
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
C(=O)C1C=CC=CC=1.C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[N:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:25]([K])([CH3:27])[CH3:26].CC([O-])(C)C.[K+].C(NC(C)C)(C)C.[Li]CCCC.[CH:47]([C:50]1[CH:55]=[CH:54][CH:53]=[CH:52][N:51]=1)([CH3:49])C.[NH4+].[Cl-]>C1COCC1>[CH3:26][C:25]([C:20]1[CH:21]=[CH:22][CH:23]=[CH:24][N:19]=1)([CH3:27])[CH:52]([C:53]1[CH:49]=[CH:47][CH:50]=[CH:55][CH:54]=1)[NH2:51] |f:1.2,4.5,9.10|

Inputs

Step One
Name
Quantity
3.44 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
37.3 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
(2-(pyridin-2-yl)propan-2-yl)potassium
Quantity
6.48 g
Type
reactant
Smiles
N1=C(C=CC=C1)C(C)(C)[K]
Step Three
Name
Quantity
61.9 mL
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Four
Name
Quantity
8.75 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Five
Name
Quantity
30.9 mL
Type
reactant
Smiles
[Li]CCCC
Step Six
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)C1=NC=CC=C1
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
wise prepared in the following manner
CUSTOM
Type
CUSTOM
Details
in a dried, nitrogen-flushed flask
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to −20° C.
CUSTOM
Type
CUSTOM
Details
to give a yellow solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to −50° C.
STIRRING
Type
STIRRING
Details
the mixture stirred 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture is then stirred at −20° C. for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EA (3×)
WASH
Type
WASH
Details
Combined EA are washed with sat. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by ISCO column (240 g)
WASH
Type
WASH
Details
eluting with 0-70% EA/Hex

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC(C(N)C1=CC=CC=C1)(C)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.07 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 65.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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